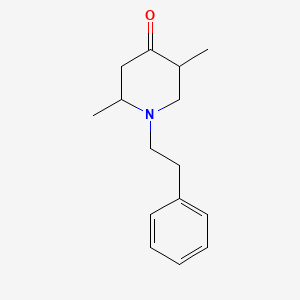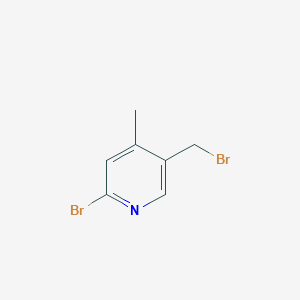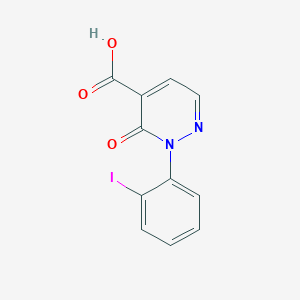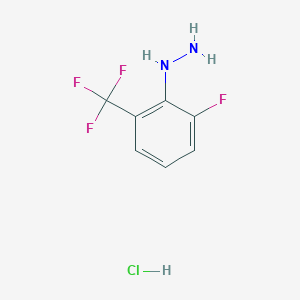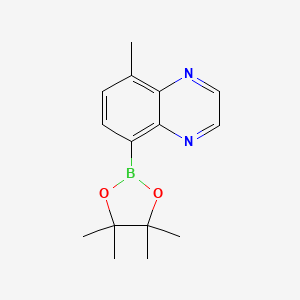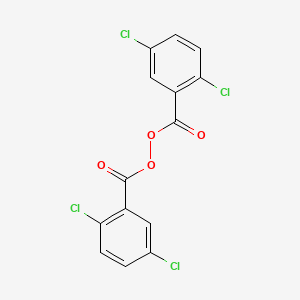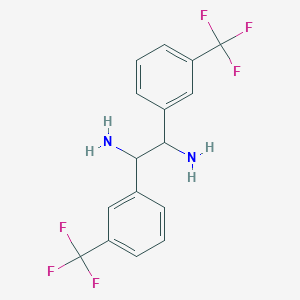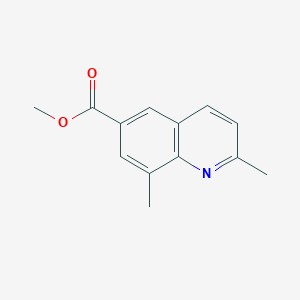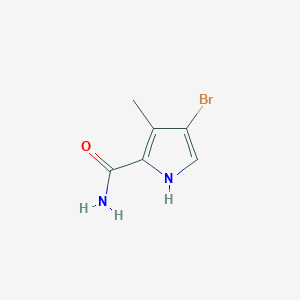
4-Bromo-3-methyl-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-methyl-1H-pyrrole-2-carboxamide: is a heterocyclic organic compound with the molecular formula C6H7BrN2O. This compound is part of the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom. The presence of a bromine atom at the 4-position and a methyl group at the 3-position makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methyl-1H-pyrrole-2-carboxamide typically involves the bromination of 3-methyl-1H-pyrrole-2-carboxamide. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination at the 4-position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3-methyl-1H-pyrrole-2-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Potassium Permanganate (KMnO4): Used for oxidation.
Lithium Aluminum Hydride (LiAlH4): Used for reduction.
Major Products Formed
Substitution: Formation of 4-substituted-3-methyl-1H-pyrrole-2-carboxamide derivatives.
Oxidation: Formation of 4-bromo-3-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: Formation of 4-bromo-3-methyl-1H-pyrrole-2-amine.
Aplicaciones Científicas De Investigación
4-Bromo-3-methyl-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-methyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the carboxamide group play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1H-pyrrole-2-carboxamide: Similar structure but lacks the methyl group at the 3-position.
4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile: Contains a nitrile group instead of a carboxamide group.
4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide: Contains an additional bromine atom and a phenyl group.
Uniqueness
4-Bromo-3-methyl-1H-pyrrole-2-carboxamide is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H7BrN2O |
|---|---|
Peso molecular |
203.04 g/mol |
Nombre IUPAC |
4-bromo-3-methyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C6H7BrN2O/c1-3-4(7)2-9-5(3)6(8)10/h2,9H,1H3,(H2,8,10) |
Clave InChI |
XYEUGUDZAQXFBK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC=C1Br)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



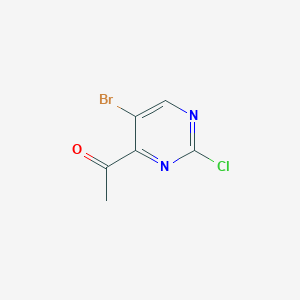


![6,8-Dichloro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13668468.png)
